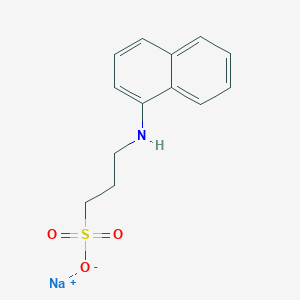

Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;3-(naphthalen-1-ylamino)propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S.Na/c15-18(16,17)10-4-9-14-13-8-3-6-11-5-1-2-7-12(11)13;/h1-3,5-8,14H,4,9-10H2,(H,15,16,17);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSOPFPPLFWZKJN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NCCCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14NNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635463 | |

| Record name | Sodium 3-[(naphthalen-1-yl)amino]propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104484-71-1 | |

| Record name | Sodium 3-[(naphthalen-1-yl)amino]propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate is an organic compound featuring a naphthalene moiety linked to a propane sulfonate chain via an amino group. Its chemical structure suggests potential utility in drug discovery and development, particularly as a scaffold or fragment in the design of novel therapeutic agents. The presence of the lipophilic naphthalene group allows for potential π-stacking interactions with aromatic residues in protein targets, while the hydrophilic sulfonate group enhances aqueous solubility.[1] The secondary amine and sulfonate functionalities also provide opportunities for hydrogen bonding.[1] This guide provides a comprehensive overview of the available technical data on this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been aggregated from various chemical suppliers and databases.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2][3] |

| Synonyms | N-(1-Naphthyl)-3-aminopropanesulfonic acid sodium salt | |

| CAS Number | 104484-71-1 | [1][2][3][4][5] |

| Molecular Formula | C₁₃H₁₄NNaO₃S | [1][2][4] |

| Molecular Weight | 287.31 g/mol | [2] |

| Appearance | White to off-white or light pink powder/crystal | |

| Purity | Typically >95% or >98% | [1][4] |

| Solubility | Soluble in water | |

| Storage | 2-8°C, in a dark place under an inert atmosphere | [1][4] |

| SMILES | C1=CC=C2C(=C1)C=CC=C2NCCCS(=O)(=O)[O-].[Na+] | [1] |

| InChI | InChI=1S/C13H15NO3S.Na/c15-18(16,17)10-4-9-14-13-8-3-6-11-5-1-2-7-12(11)13;/h1-3,5-8,14H,4,9-10H2,(H,15,16,17);/q;+1/p-1 | [2] |

| InChIKey | HSOPFPPLFWZKJN-UHFFFAOYSA-M | [2] |

Synthesis

Plausible Experimental Protocol

This protocol is based on general procedures for the synthesis of N-substituted aminopropanesulfonic acids.

Materials:

-

1-Naphthalenamine

-

1,3-Propane sultone

-

Anhydrous solvent (e.g., acetonitrile, DMF, or toluene)

-

Base (e.g., triethylamine or potassium carbonate)

-

Sodium hydroxide

-

Ethanol

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-naphthalenamine (1.0 eq) in an anhydrous solvent.

-

Add a base (1.1 eq) to the solution to act as an acid scavenger.

-

Slowly add a solution of 1,3-propane sultone (1.05 eq) in the same anhydrous solvent to the reaction mixture at room temperature. Caution: 1,3-propane sultone is a suspected carcinogen and should be handled with appropriate safety precautions in a fume hood.[6][7]

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove any precipitated salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude zwitterionic intermediate, 3-(naphthalen-1-ylammonio)propane-1-sulfonate.

-

Dissolve the crude intermediate in a minimal amount of hot ethanol.

-

Add a stoichiometric amount of sodium hydroxide (1.0 eq) dissolved in ethanol to the solution.

-

Allow the solution to cool to room temperature and then place it in an ice bath to facilitate the precipitation of the sodium salt.

-

Collect the precipitate by vacuum filtration, wash with cold ethanol and then with diethyl ether.

-

Dry the resulting solid under vacuum to yield this compound.

Diagram 1: Plausible Synthesis Workflow

Caption: A plausible workflow for the synthesis of this compound.

Potential Applications in Drug Discovery

While there is a lack of published research detailing specific biological activities or applications, the structural features of this compound make it a compound of interest for screening libraries in drug discovery.

-

Fragment-Based Drug Discovery (FBDD): The molecule can be considered a fragment that combines a key aromatic interacting motif (naphthalene) with a solubilizing and hydrogen bonding group (aminopropane sulfonate).

-

Scaffold for Library Synthesis: The secondary amine provides a reactive handle for further chemical modifications, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

-

GPCR and Ion Channel Targeting: Chemical suppliers suggest its potential use in screening for targets such as G-protein coupled receptors (GPCRs), where the combination of aromatic and charged moieties can be beneficial for ligand binding.[1]

Diagram 2: Potential Molecular Interactions in Drug Discovery

Caption: Potential non-covalent interactions of the compound with a protein target.

Analytical Data

Detailed, publicly available analytical data such as ¹H NMR, ¹³C NMR, IR, or mass spectrometry for this compound is currently limited. Researchers acquiring this compound should perform their own analytical characterization to confirm its identity and purity.

Biological Activity and Signaling Pathways

To date, there are no published scientific studies that describe the biological activity of this compound or its involvement in any specific biological signaling pathways. Its utility as a modulator of any biological target remains to be experimentally validated.

Conclusion

This compound is a commercially available chemical compound with structural features that suggest its potential as a fragment or scaffold in drug discovery programs. However, a significant gap exists in the publicly available scientific literature regarding its synthesis, specific applications, and biological activity. The information provided in this guide is based on data from chemical suppliers and plausible chemical principles. Further research is required to fully elucidate the properties and potential of this compound for researchers, scientists, and drug development professionals.

References

- 1. This compound;CAS No.:104484-71-1 [chemshuttle.com]

- 2. 104484-71-1[this compound]- Acmec Biochemical [acmec.com.cn]

- 3. This compound,104484-71-1-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 4. This compound - Lead Sciences [lead-sciences.com]

- 5. This compound | 104484-71-1 [sigmaaldrich.com]

- 6. publications.iarc.who.int [publications.iarc.who.int]

- 7. 1,3-Propane sultone - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the most probable and efficient synthesis pathway for Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate, a key intermediate in various chemical and pharmaceutical applications. The synthesis, experimental protocol, and relevant data are presented to aid researchers in the successful preparation of this compound.

Synthesis Pathway

The synthesis of this compound is primarily achieved through a nucleophilic substitution reaction. This pathway involves the reaction of a primary aromatic amine, 1-naphthylamine, with a sulfopropylating agent, 1,3-propane sultone. The reaction proceeds via the nucleophilic attack of the amino group of 1-naphthylamine on the electrophilic carbon of the 1,3-propane sultone ring, leading to the opening of the sultone ring and the formation of the corresponding sulfonic acid. Subsequent neutralization with a sodium base, such as sodium hydroxide, yields the final sodium salt.

The overall reaction can be summarized as follows:

Step 1: N-Sulfopropylation

1-Naphthylamine reacts with 1,3-propane sultone in a suitable solvent to form 3-(naphthalen-1-ylamino)propane-1-sulfonic acid.

Step 2: Neutralization

The resulting sulfonic acid is neutralized with a sodium base to produce this compound.

A logical workflow for the synthesis is depicted in the following diagram:

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that optimal conditions may vary and should be determined empirically.

| Parameter | Value | Notes |

| Reactant Molar Ratio | ||

| 1-Naphthylamine | 1.0 eq | |

| 1,3-Propane Sultone | 1.0 - 1.2 eq | A slight excess of the sultone can ensure complete consumption of the amine. |

| Sodium Hydroxide | 1.0 eq | Stoichiometric amount relative to the sulfonic acid intermediate. |

| Reaction Conditions | ||

| Solvent | DMF, Dioxane, Acetonitrile | Aprotic polar solvents are generally preferred. |

| Temperature | 25 - 100 °C | The reaction is often initiated at room temperature and may be heated to drive to completion. |

| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS. |

| Yield and Purity | ||

| Typical Yield | 70 - 90% | Varies based on reaction conditions and purification method. |

| Purity | >95% | Achievable through recrystallization.[1] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

-

1-Naphthylamine

-

1,3-Propane sultone[2]

-

N,N-Dimethylformamide (DMF) or Dioxane

-

Sodium Hydroxide (NaOH)

-

Ethanol or Isopropanol (for recrystallization)

-

Deionized water

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

-

pH meter or pH paper

Procedure:

Step 1: N-Sulfopropylation

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-naphthylamine (1.0 eq) in a suitable solvent (e.g., DMF or dioxane). The concentration is typically in the range of 0.5 to 1 M.

-

To this stirring solution, add 1,3-propane sultone (1.0 - 1.2 eq) portion-wise at room temperature. The reaction may be mildly exothermic.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

If the reaction is sluggish, gently heat the mixture to 50-80 °C and maintain this temperature until the starting material is consumed.

Step 2: Neutralization and Isolation

-

Once the reaction is complete, cool the mixture to room temperature.

-

Slowly add a solution of sodium hydroxide (1.0 eq) in water to the reaction mixture while stirring. Monitor the pH and adjust to approximately 7.

-

The sodium salt of the product may precipitate out of the solution upon neutralization or cooling. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

-

Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold solvent (e.g., ethanol or the reaction solvent) to remove any unreacted starting materials.

Step 3: Purification

-

The crude product can be purified by recrystallization. A common solvent system for recrystallization is an alcohol/water mixture (e.g., ethanol/water or isopropanol/water).

-

Dissolve the crude solid in a minimum amount of the hot solvent mixture.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Characterization:

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Signaling Pathways and Applications

While this compound is primarily a chemical intermediate, its structural motifs are found in molecules with biological activity. The naphthalenamino group can participate in π-stacking interactions with aromatic residues in biological targets, and the sulfonate group can form hydrogen bonds, making it a fragment of interest in drug discovery.[1]

The following diagram illustrates the logical relationship of this compound as a building block in the synthesis of more complex molecules with potential biological activity.

References

Unveiling the Photophysical Profile of CAS 104484-71-1 (DCM): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the photophysical properties and spectra of the fluorescent dye 4-(dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran (DCM), identified by CAS number 104484-71-1. DCM is a widely utilized red dye known for its intriguing photophysical characteristics, including high molar absorption coefficients, tunable absorption and emission spectra, and high fluorescence quantum yields.[1] Its applications are diverse, ranging from solid-state lasers and organic light-emitting diodes (OLEDs) to fluorescent sensors and bioimaging.[1]

Core Photophysical Properties

DCM's photophysical behavior is significantly influenced by its molecular structure, which features an electron donor (dimethylamino) and an electron acceptor (dicyanomethylene) group. This donor-acceptor architecture is responsible for its strong solvatochromism, where the absorption and emission spectra shift with the polarity of the solvent.[1] Furthermore, DCM can exist as different isomers and conformers, primarily the s-trans-(E), s-cis-(E), s-trans-(Z), and s-cis-(Z) forms. The light-induced E-Z isomerization plays a crucial role in its overall photophysical properties.[2] The main s-trans-(E) isomer is predominantly responsible for the fluorescence characteristics.[2]

Quantitative Photophysical Data

The following tables summarize the key photophysical parameters of DCM in various solvents.

| Solvent | Absorption Max (λ_max,abs) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Emission Max (λ_max,em) (nm) | Quantum Yield (Φ_f) |

| Acetonitrile | 459.5 | 44,900 | - | 0.44 - 0.6[3] |

| Ethanol | 473 | - | - | - |

| Chloroform | - | - | - | 0.35[3] |

| DMSO | - | - | - | Highest (predominantly trans form)[3] |

Note: The photophysical properties of DCM, particularly the quantum yield, are highly dependent on the solvent environment and the specific isomeric form present.

Spectral Characteristics

The absorption and fluorescence spectra of DCM are key to understanding its behavior and applicability. The absorption spectrum typically shows a main peak in the blue-green region of the visible spectrum.[4] The fluorescence emission is observed at longer wavelengths, with the specific maximum depending on the solvent.

Experimental Protocols

The characterization of the photophysical properties of DCM involves several key experimental techniques.

Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar extinction coefficient.

Methodology:

-

Sample Preparation: Prepare solutions of DCM in the desired solvent (e.g., acetonitrile) at various known concentrations in 1 cm pathlength quartz cuvettes.[3] The absorbance should ideally be kept below 0.1 at the excitation and all emission wavelengths to avoid the inner-filter effect.[3]

-

Instrumentation: A UV-Vis spectrophotometer (e.g., Cary 3) is used for the measurements.[3]

-

Data Acquisition: Record the absorption spectrum over a relevant wavelength range. Typical parameters include a spectral bandwidth of 1.0 nm, a signal averaging time of 0.133 sec, a data interval of 0.25 nm, and a scan rate of 112.5 nm/min.[3]

-

Analysis: The molar extinction coefficient (ε) can be determined from the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectrum and quantum yield.

Methodology:

-

Sample Preparation: Use the same solutions prepared for absorption spectroscopy.

-

Instrumentation: A spectrofluorometer (e.g., Spex FluoroMax) is used for the measurements.[3]

-

Data Acquisition: Excite the sample at a wavelength where it absorbs strongly (e.g., 430 nm).[3] Record the emission spectrum. Typical parameters include setting the excitation and emission monochromators at 1 mm (giving a spectral bandwidth of 4.25 nm), a data interval of 0.5 nm, and an integration time of 2.0 sec.[3]

-

Data Correction: Subtract the dark counts and correct the spectra for the wavelength-dependent instrument sensitivity.[3]

Quantum Yield Determination (Comparative Method)

Objective: To determine the fluorescence quantum yield (Φ_f) relative to a standard with a known quantum yield.

Methodology:

-

Standard Selection: Choose a fluorescent standard that absorbs and emits in a similar spectral region to DCM (e.g., Rhodamine 6G in ethanol, Φ_f = 0.95).

-

Measurement: Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the DCM sample and the standard. Ensure that the absorbance of both solutions at the excitation wavelength is low (typically < 0.1) to minimize reabsorption effects.

-

Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

where:

-

Φ_r is the quantum yield of the reference.

-

I_s and I_r are the integrated fluorescence intensities of the sample and reference, respectively.

-

A_s and A_r are the absorbances of the sample and reference at the excitation wavelength, respectively.

-

n_s and n_r are the refractive indices of the sample and reference solvents, respectively.

-

Experimental Workflow

The following diagram illustrates the general workflow for characterizing the photophysical properties of a fluorescent dye like DCM.

Photoisomerization and Environmental Sensitivity

A key aspect of DCM's photophysics is the light-induced E-Z isomerization. The non-emitting Z isomers can be generated upon illumination with visible light and can be converted back to the fluorescent E forms by UV irradiation.[2] This photoswitching is efficient and reversible.[2] The balance between fluorescence and photoisomerization is strongly influenced by solvent polarity, with fluorescence being more dominant in higher polarity solvents and photoisomerization becoming more efficient in lower polarity environments.[2] This property makes DCM a candidate for applications in fluorescence photoswitching and photochromism.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. Photophysical Properties of 4-Dicyanomethylene-2-methyl-6-(p-dimethylamino-styryl)-4H-pyran Revisited: Fluorescence versus Photoisomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-(dicyanomethylene)-2-methyl-6-(p-dimethylaminostyryl)-4H-pyran, [DCM] [omlc.org]

- 4. ijop.ir [ijop.ir]

The Luminescent Heart of a Molecule: Unveiling the Fluorescence Mechanism of Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate, an analog of the well-studied fluorescent probe 8-anilinonaphthalene-1-sulfonic acid (ANS), exhibits a fascinating and highly environment-dependent fluorescence. This technical guide delves into the core photophysical mechanisms governing its luminescence, providing a comprehensive resource for researchers leveraging this and similar molecules in drug discovery and biochemical analysis. A thorough understanding of its fluorescence behavior, particularly its sensitivity to the polarity of its microenvironment, is paramount for the accurate interpretation of experimental data. This document outlines the theoretical underpinnings of its fluorescence, presents representative quantitative data from its close analog, details experimental protocols for its characterization, and provides visual diagrams to elucidate complex processes and workflows.

The Core Mechanism: A Tale of Two Excited States

The fluorescence of this compound is dictated by a phenomenon known as solvatochromism , where the color (and intensity) of its emitted light is profoundly influenced by the polarity of the surrounding solvent. At the heart of this behavior lies the interplay between two key excited states: a locally excited (LE) state and a twisted intramolecular charge transfer (TICT) state.

Upon absorption of a photon, the molecule transitions from its ground state (S₀) to an initial excited state (S₁). The subsequent fate of this excited state, and thus the observed fluorescence, is a competitive process governed by the solvent environment.

-

In Non-Polar Environments: In hydrophobic environments, such as the binding pockets of proteins or in non-polar organic solvents, the molecule tends to relax into a more planar conformation in the excited state. This state, often referred to as the locally excited (LE) or intramolecular charge transfer (ICT) state, is highly fluorescent. The radiative decay from this state back to the ground state results in the emission of a high-energy photon, leading to a characteristic blue-shifted and intense fluorescence .

-

In Polar Environments: In polar, protic solvents like water, the molecule can undergo a conformational change in the excited state. The amino group twists relative to the naphthalene ring, forming a non-planar conformation known as the twisted intramolecular charge transfer (TICT) state . This state is stabilized by the polar solvent molecules and provides an efficient non-radiative decay pathway back to the ground state. Consequently, in polar environments, the fluorescence is significantly quenched, resulting in a low quantum yield and a red-shifted emission from the small fraction of molecules that do fluoresce.

The propensity of this compound to favor the highly fluorescent LE state in non-polar environments and the non-fluorescent TICT state in polar environments is the cornerstone of its utility as a fluorescent probe for detecting hydrophobic sites.

Quantitative Photophysical Data

| Solvent | Dielectric Constant (ε) | Emission Maximum (λₑₘ, nm) | Fluorescence Quantum Yield (Φբ) | Fluorescence Lifetime (τ, ns) |

| Water | 80.1 | ~520 | ~0.004 | ~0.2 |

| Ethanol | 24.6 | ~480 | ~0.30 | ~8.0 |

| Dioxane | 2.2 | ~465 | ~0.65 | ~12.0 |

| Cyclohexane | 2.0 | ~440 | ~0.85 | ~15.0 |

| Bound to Protein | Variable | ~470-480 | High | ~10-16 |

Note: The data presented are approximate values for 8-anilino-1-naphthalenesulfonic acid (ANS) and are intended for illustrative purposes. The exact values can vary depending on the specific experimental conditions.

Experimental Protocols

Accurate characterization of the fluorescence properties of this compound is crucial for its effective application. The following are detailed protocols for measuring its fluorescence quantum yield and lifetime.

Determination of Fluorescence Quantum Yield (Comparative Method)

The relative fluorescence quantum yield (Φբ) is determined by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Materials and Equipment:

-

This compound

-

A suitable fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φբ = 0.54)

-

Spectroscopic grade solvents of varying polarities (e.g., water, ethanol, dioxane, cyclohexane)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare Stock Solutions: Prepare stock solutions of both the sample and the standard in the desired solvent.

-

Prepare a Series of Dilutions: For both the sample and the standard, prepare a series of at least five dilutions with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. It is critical to keep the absorbance below 0.1 to avoid inner filter effects.

-

Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure Fluorescence Emission: Using the fluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength is the same as that used for the absorbance measurements.

-

Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Plot the Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The resulting plots should be linear.

-

Calculate the Quantum Yield: The quantum yield of the sample (Φբ,ₓ) can be calculated using the following equation:

Φբ,ₓ = Φբ,ₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

Where:

-

Φբ,ₛₜ is the quantum yield of the standard.

-

Gradₓ and Gradₛₜ are the gradients of the linear plots for the sample and the standard, respectively.

-

ηₓ and ηₛₜ are the refractive indices of the solvents used for the sample and the standard, respectively.

-

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. TCSPC is a highly sensitive technique for measuring fluorescence lifetimes.

Materials and Equipment:

-

TCSPC system, which includes:

-

A pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser)

-

A high-speed single-photon detector (e.g., a photomultiplier tube (PMT) or a single-photon avalanche diode (SPAD))

-

Timing electronics (Time-to-Amplitude Converter - TAC, and a Multi-Channel Analyzer - MCA)

-

-

Sample solution in a cuvette.

Procedure:

-

System Setup and Calibration: Set up the TCSPC system according to the manufacturer's instructions. Calibrate the system using a scattering solution (e.g., a dilute solution of non-dairy creamer) to obtain the instrument response function (IRF).

-

Sample Excitation: Excite the sample with the pulsed light source at a high repetition rate. The intensity should be attenuated such that, on average, less than one photon is detected per excitation pulse.

-

Photon Detection: The emitted photons are detected by the single-photon detector.

-

Timing Measurement: The timing electronics measure the time difference between the excitation pulse and the arrival of the emitted photon.

-

Histogram Generation: Over many excitation-emission cycles, a histogram of the arrival times of the photons is built up. This histogram represents the fluorescence decay profile.

-

Data Analysis: The fluorescence lifetime is extracted by fitting the decay profile to one or more exponential decay functions, after deconvolution with the IRF. The goodness of the fit is assessed by examining the weighted residuals and the chi-squared (χ²) value.

Visualizing the Mechanism and Workflows

To further clarify the concepts and procedures discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: Fluorescence mechanism of this compound.

Caption: Experimental workflow for quantum yield determination.

Caption: Simplified schematic of a TCSPC experimental setup.

Conclusion

The fluorescence of this compound is a powerful tool for probing molecular environments. Its mechanism, rooted in the competition between a fluorescent locally excited state and a non-fluorescent twisted intramolecular charge transfer state, makes it exquisitely sensitive to solvent polarity. By understanding this core principle and employing rigorous experimental methodologies for its characterization, researchers can effectively harness the capabilities of this and similar fluorescent probes in their scientific endeavors. This guide provides the foundational knowledge and practical protocols to facilitate the accurate and insightful application of this versatile molecule in research and development.

An In-depth Technical Guide to the Principles of Naphthalene-based Aminosulfonate Molecular Probes

Disclaimer: This document details the principles and applications of naphthalenesulfonate-based molecular probes, focusing on the well-characterized compound 8-anilino-1-naphthalene sulfonate (ANS) . Due to a lack of specific scientific literature on Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate , this guide leverages the extensive data available for the structurally and functionally analogous ANS. The principles of fluorescence, environmental sensitivity, and protein interaction described herein are expected to be highly comparable.

Core Principles of Operation

This compound, akin to its analogue ANS, functions as a fluorescent molecular probe primarily used to investigate the conformational states of proteins and other macromolecules. The core principle of its utility lies in the environmentally sensitive nature of its fluorescence.

In a polar aqueous environment, the probe exhibits very low fluorescence quantum yield.[1][2][3] This is due to an efficient radiationless decay process involving an intermolecular electron transfer (ET) from the naphthalene ring to the surrounding water molecules.[1] Upon binding to non-polar, sterically constrained environments, such as the hydrophobic pockets on the surface of proteins, two key phenomena occur:

-

Fluorescence Enhancement: The quantum yield of the probe increases dramatically.[2][3][4] This is attributed to the displacement of water molecules from the probe's vicinity, which suppresses the non-radiative decay pathway. The restricted mobility within the binding pocket further limits vibrational energy loss, favoring fluorescence emission.[5][6]

-

Hypsochromic Shift (Blue Shift): The wavelength of maximum fluorescence emission shifts to a shorter wavelength (a "blue shift").[1][7][8] This shift is a hallmark of the probe moving from a polar to a non-polar environment. The energy difference between the ground and excited states of the fluorophore increases in a non-polar medium, resulting in higher energy (shorter wavelength) emission.[8]

The binding mechanism is twofold. The negatively charged sulfonate group often facilitates an initial electrostatic interaction with positively charged amino acid residues (like lysine and arginine) on the protein surface.[1][7][9][10] Subsequently, the hydrophobic naphthalene and aminophenyl moieties partition into exposed hydrophobic cavities.[8][11][12]

Photophysical Mechanism

The fluorescence of ANS and its analogues arises from two distinct excited states[5]:

-

Locally Excited (LE) or Non-Polar (NP) State: Upon excitation, the molecule first reaches an excited state localized on the naphthalene ring. This state is responsible for the fluorescence observed in non-polar solvents.[1][5]

-

Charge-Transfer (CT) State: In polar solvents, the initially excited LE state can undergo an intramolecular charge transfer, forming a more polar CT state. This state is susceptible to de-excitation via intermolecular electron transfer to water, leading to the low quantum yield in aqueous solutions.[1]

Binding to a hydrophobic pocket on a protein restricts the formation and/or de-excitation of the CT state, leading to enhanced emission from the LE state at a shorter wavelength.

Quantitative Data

The following tables summarize key quantitative parameters for the analogous probe, ANS. These values provide a benchmark for understanding the expected behavior of this compound.

Table 1: Fluorescence Properties of ANS in Different Environments

| Property | In Aqueous Buffer | Bound to Protein Hydrophobic Site | Reference |

| Fluorescence Quantum Yield (Φ) | ~0.0032 | Significantly Increased (e.g., >0.4) | |

| Emission Maximum (λmax) | ~515-540 nm | ~460-480 nm (Blue-shifted) | [8] |

| Excitation Maximum (λex) | ~350-360 nm | ~360-375 nm | [13] |

Table 2: Exemplary Binding Data for ANS with Proteins

| Protein | Dissociation Constant (Kd) | Stoichiometry (Probe:Protein) | Reference |

| MurA | 40.8 ± 3.3 µM | Not Specified | [2] |

| Trigger Factor | 84 ± 1 µM | 0.98 ± 0.04 | [14] |

| bis-ANS with Trigger Factor | 16 µM | 1:1 | [14] |

Experimental Protocols

This section outlines a generalized methodology for using a naphthalene-based aminosulfonate probe to study protein conformational changes, such as those induced by ligand binding, unfolding, or aggregation.

Materials and Reagents

-

Molecular Probe Stock Solution: Prepare a stock solution of the probe (e.g., 1-10 mM) in a suitable solvent like methanol or DMSO.[13] Store protected from light.

-

Protein Solution: Prepare a solution of the protein of interest at a known concentration in an appropriate buffer (e.g., phosphate-buffered saline, Tris buffer). The protein should be purified and free of aggregates.

-

Buffer: The same buffer used for the protein solution.

-

Ligand/Denaturant (Optional): Solution of the molecule to be tested for its effect on protein conformation.

-

Instrumentation: A fluorescence spectrophotometer or plate reader capable of measuring fluorescence intensity and spectra.

Experimental Procedure: Titration Experiment

-

Sample Preparation:

-

In a quartz cuvette, place a fixed concentration of the protein solution (e.g., 1-5 µM).

-

Add a small aliquot of the probe stock solution to achieve a final concentration typically in the range of 10-50 µM.[13][15] Mix gently and incubate in the dark for 5-10 minutes to allow binding to reach equilibrium.[16]

-

Prepare a blank sample containing only the buffer and the same concentration of the probe.[16]

-

-

Fluorescence Measurement:

-

Titration:

-

To study protein-ligand interactions, incrementally add small aliquots of the ligand stock solution to the protein-probe mixture.

-

After each addition, mix, incubate briefly, and record the fluorescence spectrum.

-

A decrease in fluorescence intensity may indicate that the ligand is displacing the probe or inducing a conformational change that buries the hydrophobic binding site.[2]

-

-

Data Analysis:

-

Correct the fluorescence spectra by subtracting the spectrum of the blank (probe in buffer).

-

Plot the change in fluorescence intensity or λmax as a function of the titrant (e.g., protein concentration or ligand concentration).

-

Binding constants (Kd) can be determined by fitting the resulting saturation curve to an appropriate binding model.[2]

-

Mandatory Visualizations

Diagram 1: Principle of Fluorescence Change

Caption: Mechanism of environmentally sensitive fluorescence.

Diagram 2: Experimental Workflow for Protein Conformational Analysis

Caption: Workflow for analyzing ligand-induced protein conformational changes.

Diagram 3: Probe-Protein Interaction Model

Caption: Dual-mode binding of the molecular probe to a protein.

References

- 1. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Polarity-based fluorescence probes: properties and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of Fluorescence of ANS–Tear Lipocalin Complex: Evidence for Multiple-Binding Modes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ANS fluorescence: Potential to discriminate hydrophobic sites of proteins in solid states - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ANS fluorescence: potential to augment the identification of the external binding sites of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Revisiting the Rate-Limiting Step of the ANS–Protein Binding at the Protein Surface and Inside the Hydrophobic Cavity | MDPI [mdpi.com]

- 10. 1-Anilino-8-naphthalene sulfonate anion-protein binding depends primarily on ion pair formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Revisiting the Rate-Limiting Step of the ANS–Protein Binding at the Protein Surface and Inside the Hydrophobic Cavity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ANS fluorescence experiment [bio-protocol.org]

- 14. Identification of a potential hydrophobic peptide binding site in the C-terminal arm of trigger factor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ANS fluorescence spectroscopy [bio-protocol.org]

- 16. nist.gov [nist.gov]

Probing the Enigmatic Landscape of Hydrophobic Pockets: A Technical Guide to the Binding Affinity of Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the binding characteristics of Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate (NAPS) with a focus on its potential as a probe for hydrophobic pockets in biomolecules. While direct quantitative binding data for NAPS is not extensively available in public literature, its structural analogy to the well-characterized fluorescent probe 8-Anilinonaphthalene-1-sulfonic acid (ANS) provides a strong theoretical framework for its application. This document outlines the principles of its interaction, detailed experimental protocols for characterization, and visual workflows to guide researchers in elucidating its binding affinity.

Introduction to this compound (NAPS)

This compound is an organic compound featuring a naphthalene ring system linked to a propane sulfonate chain via an amino group.[1][2][3] Its molecular structure suggests a propensity for engaging with biological macromolecules through a combination of interactions. The naphthalene moiety provides a hydrophobic surface capable of participating in π-stacking interactions with aromatic residues within protein binding sites.[1] The sulfonate group, on the other hand, is available for forming hydrogen bonds and electrostatic interactions.[1]

The structure of NAPS bears a significant resemblance to 8-Anilinonaphthalene-1-sulfonic acid (ANS), a widely used fluorescent probe for studying the hydrophobic regions of proteins.[4][5] Like ANS, NAPS is anticipated to exhibit environmentally sensitive fluorescence, with low quantum yield in aqueous solutions and a significant increase in fluorescence upon binding to the nonpolar environments of hydrophobic pockets.[5][6] This property makes it a potentially valuable tool for identifying and characterizing such pockets in proteins and other biological targets.

Probing Hydrophobic Pockets: The Underlying Principle

The utility of fluorescent probes like ANS, and by extension NAPS, lies in their sensitive response to the polarity of their microenvironment.[4][5][6] In a polar aqueous solution, the excited state of the probe is quenched, resulting in low fluorescence. However, when the probe binds to a hydrophobic pocket on a protein surface, it is shielded from the aqueous environment. This nonpolar environment reduces the quenching of the excited state, leading to a significant increase in fluorescence intensity and often a blue shift in the emission maximum.[5][7] The magnitude of this fluorescence change can be correlated with the extent of binding, allowing for the determination of binding affinity.

Quantitative Analysis of Binding Affinity

While specific binding constants for NAPS are not readily found, the following table outlines the typical quantitative data that would be determined through the experimental protocols described in this guide. For illustrative purposes, data for the related compound ANS binding to a generic protein is included.

| Compound | Target Protein | Method | Dissociation Constant (Kd) | Stoichiometry (n) | Enthalpy (ΔH) | Entropy (ΔS) |

| NAPS | [Target Protein] | [TBD] | [To Be Determined] | [TBD] | [TBD] | [TBD] |

| ANS | Fatty Acid Binding Protein 2 (FABP2) | Fluorescence | ~9.7 µM | - | - | - |

Table 1: Illustrative Quantitative Binding Data. The data for ANS is provided as a reference to indicate the type of parameters that would be measured for NAPS.[7]

Experimental Protocols for Determining Binding Affinity

To rigorously characterize the binding of NAPS to hydrophobic pockets, a combination of biophysical techniques should be employed. The following sections provide detailed methodologies for key experiments.

Fluorescence Spectroscopy

This is the primary technique for assessing the binding of fluorescent probes like NAPS.

Objective: To determine the dissociation constant (Kd) of the NAPS-protein interaction by measuring the change in fluorescence intensity upon binding.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of NAPS in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare a stock solution of the target protein in the same buffer. The protein concentration should be accurately determined (e.g., by measuring absorbance at 280 nm).

-

All solutions should be filtered and degassed to minimize light scattering and quenching by dissolved oxygen.

-

-

Fluorescence Titration:

-

Set the excitation wavelength of the spectrofluorometer to the absorption maximum of NAPS (this would need to be determined experimentally, but for ANS it is around 350 nm).[7]

-

Set the emission wavelength to scan a range that covers the expected emission maximum (for ANS, this is around 470-520 nm).[7]

-

In a cuvette, place a fixed concentration of the target protein.

-

Add increasing concentrations of NAPS to the cuvette, allowing the system to equilibrate after each addition.

-

Record the fluorescence emission spectrum after each addition.

-

-

Data Analysis:

-

Plot the change in fluorescence intensity at the emission maximum as a function of the NAPS concentration.

-

Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to calculate the dissociation constant (Kd).

-

Caption: Workflow for determining binding affinity using fluorescence spectroscopy.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[8][9][10][11]

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the NAPS-protein interaction.[8][9]

Methodology:

-

Sample Preparation:

-

ITC Experiment:

-

Data Analysis:

-

The raw data (a series of heat spikes) is integrated to generate a binding isotherm, which plots the heat change per injection against the molar ratio of NAPS to protein.

-

Fit this isotherm to a suitable binding model to extract the thermodynamic parameters: Kd, n, and ΔH. The change in entropy (ΔS) can then be calculated.

-

Caption: Workflow for thermodynamic characterization using Isothermal Titration Calorimetry.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at a sensor surface.[12][13][14][15]

Objective: To determine the association (kon) and dissociation (koff) rate constants, and the dissociation constant (Kd) of the NAPS-protein interaction.

Methodology:

-

Sensor Chip Preparation:

-

Immobilize the target protein onto a suitable sensor chip. Various chemistries are available for immobilization (e.g., amine coupling).

-

-

SPR Measurement:

-

Flow a running buffer over the sensor surface to establish a stable baseline.

-

Inject a series of increasing concentrations of NAPS (the analyte) over the sensor surface. The binding of NAPS to the immobilized protein causes a change in the refractive index, which is detected as a response.

-

After the association phase, flow the running buffer over the surface again to monitor the dissociation of NAPS from the protein.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of response versus time) are analyzed to determine the kinetic parameters.

-

The association and dissociation phases of the sensorgrams are fitted to kinetic models to calculate kon and koff.

-

The dissociation constant (Kd) is then calculated as koff/kon.

-

Caption: Workflow for kinetic analysis of binding using Surface Plasmon Resonance.

Conclusion

This compound holds promise as a fluorescent probe for the investigation of hydrophobic pockets in biological macromolecules. While direct experimental data on its binding affinity is currently sparse, its structural similarity to ANS provides a strong foundation for its application. By employing the detailed experimental protocols outlined in this guide—fluorescence spectroscopy, isothermal titration calorimetry, and surface plasmon resonance—researchers can systematically characterize its binding properties. The resulting quantitative data on its affinity, thermodynamics, and kinetics will be invaluable for its validation as a tool in drug discovery and for the fundamental study of protein structure and function. This guide serves as a comprehensive resource for scientists and professionals seeking to explore the potential of NAPS in their research endeavors.

References

- 1. This compound;CAS No.:104484-71-1 [chemshuttle.com]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. 104484-71-1[this compound]- Acmec Biochemical [acmec.com.cn]

- 4. 8-Anilinonaphthalene-1-sulfonic acid - Wikipedia [en.wikipedia.org]

- 5. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]

- 10. Characterization of molecular interactions using isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity [jove.com]

- 12. experts.illinois.edu [experts.illinois.edu]

- 13. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery | Springer Nature Experiments [experiments.springernature.com]

- 15. portlandpress.com [portlandpress.com]

Illuminating the Invisible: A Technical Guide to Naphthalen-Sulfonate Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

Naphthalen-sulfonate and its derivatives have emerged as a powerful and versatile class of fluorescent probes, offering high sensitivity and selectivity for a wide range of analytes. Their robust photophysical properties, coupled with the relative ease of synthetic modification, have made them indispensable tools in chemical biology, environmental science, and pharmaceutical research. This technical guide provides a comprehensive literature review of naphthalen-sulfonate fluorescent probes, focusing on their core principles, applications, and the experimental methodologies that underpin their use.

Classification of Naphthalen-Sulfonate Fluorescent Probes

Naphthalen-sulfonate-based fluorescent probes can be broadly categorized based on their core structure and sensing mechanism. The two most prominent families are the anilinonaphthalene sulfonates (ANS) and the naphthalimides.

-

Anilinonaphthalene Sulfonates (ANS): These probes, such as 8-anilinonaphthalene-1-sulfonic acid (ANS), are renowned for their environment-sensitive fluorescence.[1] Their quantum yield is typically low in polar environments but significantly increases in nonpolar or hydrophobic regions, making them excellent probes for studying protein conformation and membrane dynamics.[1]

-

Naphthalimides: This class of probes is characterized by a 1,8-naphthalimide core. They are synthetically versatile, allowing for the introduction of various recognition moieties and signaling units. Naphthalimide-based probes have been developed for a wide array of analytes and often exhibit large Stokes shifts and high photostability.

The sensing mechanisms of these probes primarily rely on processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF).[2][3] These mechanisms govern the "turn-on" or "turn-off" fluorescent response upon analyte binding.

Probes for the Detection of Metal Ions

The detection of metal ions is crucial due to their diverse roles in biological systems and their potential environmental toxicity. Naphthalen-sulfonate probes have been successfully employed for the sensitive and selective detection of various metal ions.

Table 1: Quantitative Data for Naphthalen-Sulfonate Probes for Metal Ion Detection

| Probe Name/Identifier | Target Ion | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Limit of Detection (LOD) | Binding Constant (K) | Reference |

| Naphthalene Schiff-base P | Al³⁺ | 408 | 475 | - | 0.3 µM | - | [4] |

| Naphthalene Schiff-base P | Mg²⁺ | 415 | 460 | - | 0.3 µM | - | [4] |

| Probe F6 | Al³⁺ | - | 462 (free), 538 (bound) | - | 8.73 x 10⁻⁸ M | 1.598 x 10⁵ M⁻¹ | [5][6] |

| Probe L (Naphthalimide-Schiff base) | Cu²⁺ | 465 | 575 | - | 1.8 µM | - | [7] |

| bis-naphthalene derivative L | Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺ | 292 | 350, 450 | - | - | - |

Data not available is denoted by "-".

Signaling Pathway: Chelation-Enhanced Fluorescence (CHEF) for Al³⁺ Detection

A common mechanism for "turn-on" fluorescence in metal ion probes is the inhibition of Photoinduced Electron Transfer (PET) upon chelation, a process often referred to as Chelation-Enhanced Fluorescence (CHEF). In the absence of the metal ion, the fluorescence of the naphthalene fluorophore is quenched by a linked receptor unit through PET. Upon binding of the target metal ion, the PET process is inhibited, leading to a significant enhancement in fluorescence.[2]

Probes for the Detection of Anions and Reactive Oxygen Species (ROS)

Naphthalen-sulfonate probes have also been engineered to detect various anions and reactive oxygen species, which play critical roles in cellular signaling and oxidative stress.

Table 2: Quantitative Data for Naphthalen-Sulfonate Probes for Anions and ROS

| Probe Name/Identifier | Target Analyte | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Limit of Detection (LOD) | Reference |

| NDA | GSH | 450 | 531 | 0.0032 (free), 0.32 (bound) | - | [8] |

| MNDA | GSH | 450 | 531 | 0.0035 (free), 0.28 (bound) | - | [8] |

| FNDA | GSH | 450 | 531 | 0.0036 (free), 0.13 (bound) | - | [8] |

Data not available is denoted by "-".

Signaling Pathway: Intramolecular Charge Transfer (ICT) for Glutathione (GSH) Detection

The detection of glutathione (GSH) by some naphthalen-sulfonate probes proceeds through a reaction-based mechanism that triggers a change in the Intramolecular Charge Transfer (ICT) properties of the fluorophore. The probe itself may have a weak fluorescence due to an efficient ICT process. The reaction with GSH can alter the electronic properties of the probe, leading to a significant increase in fluorescence emission at a different wavelength.

Probes for Biomolecules and Drug Development Applications

The ability of ANS and its derivatives to bind to hydrophobic pockets in proteins has made them valuable tools in drug development for studying protein-ligand interactions and conformational changes.[1][9][10] Naphthalen-sulfonate probes have also been developed for monitoring enzyme activity.[11][12]

Table 3: Applications of Naphthalen-Sulfonate Probes in Biomolecule Studies

| Probe | Target | Application | Principle | Reference |

| 8-Anilinonaphthalene-1-sulfonic acid (ANS) | Proteins (hydrophobic pockets) | Studying protein folding and conformational changes | Environment-sensitive fluorescence | [1][13] |

| 8-Anilinonaphthalene-1-sulfonic acid (ANS) | MurA enzyme | Monitoring induced-fit mechanism | Fluorescence quenching upon ligand binding | [9][10] |

| N-methyl-2-anilinonaphthalene-6-sulfonyl peptides | Pepsin | Probing substrate interaction | Fluorescence enhancement | [10] |

Experimental Protocols

Synthesis of a Naphthalimide-Based Fluorescent Probe for Cu²⁺

This protocol is adapted from the synthesis of probe L described by Li et al.[7]

Materials:

-

4-bromo-1,8-naphthalic anhydride

-

n-Butylamine

-

Ethanol

-

Hydrazine hydrate (85%)

-

2-Thiophenecarboxaldehyde

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Synthesis of N-butyl-4-bromo-1,8-naphthalimide (A):

-

Dissolve 4-bromo-1,8-naphthalic anhydride (2.53 mmol) in 35 mL of ethanol.

-

Add a solution of n-butylamine (2.73 mmol) in 5 mL of ethanol dropwise with stirring.

-

Reflux the mixture for 8 hours.

-

Cool the reaction to room temperature to allow precipitation.

-

Recrystallize the crude product from ethanol to obtain pure compound A.

-

-

Synthesis of 6-Amino-2-butyl-benzo[de]isoquinoline-1,3-dione (B):

-

Dissolve compound A (1.5 mmol) in 20 mL of ethanol.

-

Add hydrazine hydrate (15 mmol) and reflux for 4 hours.

-

Cool the mixture and collect the precipitate by filtration.

-

Wash the solid with ethanol and dry under vacuum.

-

-

Synthesis of Probe L:

-

Dissolve compound B (0.5 mmol) and 2-thiophenecarboxaldehyde (0.5 mmol) in 15 mL of DMF.

-

Add a catalytic amount of acetic acid.

-

Heat the mixture under nitrogen and reflux for 12 hours.

-

Cool the reaction and collect the pure product by filtration.

-

Fluorescence Titration for Metal Ion Detection

This protocol provides a general workflow for evaluating the response of a fluorescent probe to a metal ion.

Materials:

-

Stock solution of the naphthalen-sulfonate probe (e.g., 1 mM in DMSO or appropriate solvent).

-

Stock solution of the metal ion of interest (e.g., 10 mM in deionized water).

-

Buffer solution (e.g., 20 mM HEPES, pH 7.4).

-

Fluorometer and quartz cuvettes.

Procedure:

-

Prepare a solution of the fluorescent probe in the buffer at a final concentration of 10 µM in a quartz cuvette.

-

Record the fluorescence emission spectrum of the probe solution at the appropriate excitation wavelength.

-

Incrementally add small aliquots of the metal ion stock solution to the cuvette.

-

After each addition, mix the solution thoroughly and record the fluorescence emission spectrum.

-

Continue the additions until no further significant change in fluorescence intensity is observed.

-

Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the binding stoichiometry and calculate the binding constant.

Live Cell Imaging

This protocol outlines a general procedure for imaging intracellular analytes using a cell-permeable naphthalen-sulfonate probe.

Materials:

-

Cultured cells on glass-bottom dishes or coverslips.

-

Cell culture medium.

-

Phosphate-buffered saline (PBS).

-

Stock solution of the fluorescent probe (e.g., 1 mM in DMSO).

-

Fluorescence microscope with appropriate filter sets.

Procedure:

-

Grow cells to a suitable confluency (e.g., 70-80%).

-

Remove the culture medium and wash the cells twice with PBS.

-

Incubate the cells with a solution of the fluorescent probe in serum-free medium or PBS at a final concentration of 1-10 µM for 15-30 minutes at 37°C.

-

Wash the cells twice with PBS to remove excess probe.

-

Add fresh culture medium or PBS to the cells.

-

Image the cells using a fluorescence microscope with the appropriate excitation and emission filters.

Logical Workflow for Probe Selection and Validation

The selection and validation of a naphthalen-sulfonate fluorescent probe for a specific application follows a logical workflow.

This guide provides a foundational understanding of naphthalen-sulfonate fluorescent probes. The versatility in their design and the sensitivity of their fluorescent response ensure their continued importance in advancing research across various scientific disciplines. For researchers and drug development professionals, these probes offer a powerful lens to illuminate the intricate molecular processes that govern life.

References

- 1. 8-Anilinonaphthalene-1-sulfonic acid - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Naphthalene-based fluorescent probes for glutathione and their applications in living cells and patients with sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural basis for the interaction of the fluorescence probe 8-anilino-1-naphthalene sulfonate (ANS) with the antibiotic target MurA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. How to Use Fluorescence Spectroscopy for Enzyme Activity Assays [synapse.patsnap.com]

- 12. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]

- 13. tandfonline.com [tandfonline.com]

Safety, handling, and MSDS for Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity: Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate CAS Number: 104484-71-1 Molecular Formula: C₁₃H₁₄NNaO₃S Molecular Weight: 287.31 g/mol

This document provides a comprehensive overview of the safety, handling, and available data for this compound, a compound often utilized as a pharmaceutical intermediate and a biochemical reagent.

Physicochemical and Safety Data

A summary of the key physicochemical properties and hazard information for this compound is presented below. This data has been compiled from various chemical supplier safety data sheets.

| Property | Value |

| Appearance | White to off-white powder |

| Solubility | Soluble in water |

| Storage Conditions | 2-8°C, store in a dry, dark place under an inert atmosphere. |

| Signal Word | Warning |

| GHS Hazard Statements | H302: Harmful if swallowed. |

| H315: Causes skin irritation. | |

| H319: Causes serious eye irritation. | |

| H335: May cause respiratory irritation. | |

| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P280: Wear protective gloves/eye protection/face protection. | |

| P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |

| P302+P352: IF ON SKIN: Wash with plenty of soap and water. | |

| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P332+P313: If skin irritation occurs: Get medical advice/attention. | |

| P337+P313: If eye irritation persists: Get medical advice/attention. | |

| P403+P233: Store in a well-ventilated place. Keep container tightly closed. | |

| P501: Dispose of contents/container to an approved waste disposal plant. |

Handling and Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Eyewash stations and safety showers must be readily accessible in the immediate work area.

Personal Protective Equipment

-

Eye and Face Protection: Chemical safety goggles or a face shield are required to prevent eye contact.

-

Skin Protection:

-

Hand Protection: Wear impervious gloves (e.g., nitrile rubber) that have been inspected for integrity prior to use. Dispose of contaminated gloves after use.

-

Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin contact.

-

-

Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator for dusts and mists should be used.

General Hygiene Practices

-

Wash hands thoroughly after handling the compound and before eating, drinking, or smoking.

-

Contaminated clothing should be removed and laundered before reuse.

Accidental Release and First Aid Measures

Accidental Release

-

Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

-

Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent the material from entering drains or waterways. Collect the material and place it in a designated container for disposal.

First Aid

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison control center or seek medical attention.

-

If on Skin: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: During a fire, hazardous decomposition products may be formed, including carbon oxides, nitrogen oxides, and sulfur oxides.

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Toxicological and Ecological Information

Experimental Applications and Protocols

Extensive searches of scientific literature and chemical databases did not yield specific, detailed experimental protocols or signaling pathways involving this compound. The compound is generally categorized as a building block for chemical synthesis or as a screening compound for drug discovery, suggesting its use in the early stages of research.

One potential application lies in its structural motifs. The naphthalene group can participate in π-stacking interactions with aromatic residues in proteins, while the sulfonate group can enhance water solubility and form hydrogen bonds. These features make it a candidate for fragment-based drug discovery or as a scaffold for developing new chemical entities.

Hypothetical Experimental Workflow: Screening for Protein Binding

Given its characteristics, a hypothetical workflow for screening this compound for binding to a target protein is presented below. It must be emphasized that this is a generalized protocol and not based on a specific cited use of this compound.

Methodological & Application

Application Notes and Protocols for Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate (NAPS) in Fluorescence Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate (NAPS) is a fluorescent probe that exhibits sensitivity to the polarity of its local environment. Similar to other naphthalen-ylamino-based dyes like 8-Anilino-1-naphthalenesulfonic acid (ANS), NAPS is weakly fluorescent in aqueous solutions but displays a significant increase in fluorescence quantum yield and a blue shift in its emission spectrum upon binding to hydrophobic regions, such as those found in proteins or membranes. This property makes it a valuable tool for studying protein conformation, ligand binding, and membrane properties in various research and drug development applications.

The naphthalene group of NAPS provides the fluorophore, while the sulfonate group enhances its water solubility. The aminopropane linker offers flexibility for the naphthalene moiety to interact with hydrophobic pockets. These characteristics allow NAPS to be utilized in a range of fluorescence spectroscopy assays to probe changes in protein tertiary and quaternary structure, assess the exposure of hydrophobic surfaces, and characterize ligand-protein interactions.

Applications in Research and Drug Development

NAPS can be employed in a variety of applications, including:

-

Characterization of Protein Folding and Unfolding: Monitoring changes in fluorescence intensity and emission wavelength to study the kinetics and thermodynamics of protein folding and denaturation.

-

Identification of Ligand Binding: Detecting the binding of small molecules, peptides, or other ligands to proteins by observing changes in NAPS fluorescence upon displacement or conformational changes in the protein.

-

High-Throughput Screening (HTS) for Drug Discovery: Screening compound libraries for potential drug candidates that bind to a target protein and induce a change in its conformation, which is then reported by NAPS fluorescence.

-

Studying Protein-Protein Interactions: Investigating the association and dissociation of protein complexes by monitoring changes in the hydrophobic environment at the interface.

-

Membrane Fluidity and Polarity Studies: Assessing the properties of biological and artificial membranes by observing the fluorescence characteristics of NAPS partitioned into the lipid bilayer.

Data Presentation: Photophysical Properties of NAPS

Quantitative data for this compound is not extensively documented in publicly available literature. The following table provides typical values for this class of fluorescent probes, drawing analogies from the well-characterized compound 8-Anilino-1-naphthalenesulfonic acid (ANS). It is highly recommended that users experimentally determine these parameters for their specific experimental conditions.

| Property | Value (in aqueous buffer) | Value (in non-polar solvent or bound to protein) | Notes |

| Excitation Maximum (λex) | ~350 - 370 nm | ~350 - 380 nm | The excitation maximum may show a slight red shift in a non-polar environment. |

| Emission Maximum (λem) | ~500 - 520 nm | ~460 - 480 nm | A significant blue shift in the emission maximum is a key indicator of the probe binding to a hydrophobic site. |

| Quantum Yield (Φ) | Low (< 0.1) | High (can approach 0.8 - 0.9) | The increase in quantum yield is the primary source of the fluorescence intensity change upon binding. |

| Molar Extinction Coefficient (ε) | Not widely reported | Not widely reported | Can be determined using UV-Vis spectrophotometry. |

| Dissociation Constant (Kd) | N/A | Typically in the µM to mM range | Highly dependent on the specific protein and the nature of the binding site. This value must be determined experimentally for each system. |

Experimental Protocols

The following are detailed methodologies for key experiments using this compound.

Protocol 1: Characterization of Protein Hydrophobicity

Objective: To determine the relative surface hydrophobicity of a protein or to monitor changes in hydrophobicity upon ligand binding or denaturation.

Materials:

-

This compound (NAPS)

-

Protein of interest

-

Appropriate buffer (e.g., phosphate-buffered saline, Tris-HCl)

-

Fluorescence spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of NAPS: Dissolve NAPS in the assay buffer to a final concentration of 1 mM. Store protected from light.

-

Prepare protein solutions: Prepare a series of protein solutions of varying concentrations in the assay buffer. The concentration range will depend on the protein and should be optimized.

-

Prepare NAPS-protein samples: In a quartz cuvette, add the desired final concentration of NAPS (typically 10-50 µM) to the protein solutions. The final volume should be consistent for all samples.

-

Incubation: Incubate the samples for 5-10 minutes at room temperature in the dark to allow for binding equilibrium to be reached.

-

Fluorescence Measurement:

-

Set the excitation wavelength of the fluorometer to the experimentally determined maximum for NAPS bound to the protein (start with ~360 nm if unknown).

-

Record the emission spectrum from 400 nm to 600 nm.

-

Record the fluorescence intensity at the emission maximum.

-

-

Data Analysis:

-

Subtract the fluorescence of a blank sample (buffer with NAPS only) from all measurements.

-

Plot the fluorescence intensity at the emission maximum as a function of protein concentration. The initial slope of this plot is an indicator of the protein's surface hydrophobicity.

-

Protocol 2: Determination of Ligand Binding Affinity (Competition Assay)

Objective: To determine the dissociation constant (Kd) of a non-fluorescent ligand for a target protein using NAPS as a reporter probe.

Materials:

-

This compound (NAPS)

-

Target protein

-

Non-fluorescent ligand of interest

-

Appropriate buffer

-

Fluorescence spectrophotometer

-

Quartz cuvettes

Procedure:

-

Determine optimal NAPS and protein concentrations: First, perform a titration of the protein with NAPS to determine a concentration of protein and NAPS that gives a significant and stable fluorescence signal. This will typically be a protein concentration that results in a substantial, but not saturating, increase in NAPS fluorescence.

-

Prepare NAPS-protein complex: Prepare a solution containing the predetermined concentrations of the target protein and NAPS in the assay buffer.

-

Prepare ligand solutions: Prepare a series of dilutions of the non-fluorescent ligand in the assay buffer.

-

Titration:

-

To a cuvette containing the NAPS-protein complex, make successive additions of the ligand from the stock solutions.

-

After each addition, mix gently and allow the system to equilibrate for 2-5 minutes.

-

Record the fluorescence intensity at the emission maximum of the NAPS-protein complex.

-

-

Data Analysis:

-

Correct the fluorescence data for dilution.

-

Plot the change in fluorescence intensity as a function of the ligand concentration.

-

Fit the data to a suitable binding isotherm (e.g., a competitive binding equation) to determine the IC50 of the ligand.

-

Calculate the dissociation constant (Kd) of the ligand using the Cheng-Prusoff equation or by direct fitting to a competitive binding model.

-

Mandatory Visualizations

Experimental Workflow for Ligand Binding Competition Assay

Caption: Workflow for determining ligand binding affinity using a NAPS competition assay.

Signaling Pathway: G-Protein Coupled Receptor (GPCR) Activation

Caption: GPCR activation pathway and the principle of using NAPS to detect conformational changes.

Application Notes and Protocols: Utilizing Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate for Protein Conformational Change Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate, a derivative of the widely recognized fluorescent probe 8-Anilino-1-naphthalenesulfonic acid (ANS), is a powerful tool for investigating protein conformational changes. Its utility stems from the environmentally sensitive fluorescence of the naphthalenesulfonate moiety. In aqueous solutions, the probe exhibits weak fluorescence. However, upon binding to hydrophobic regions of proteins, a significant increase in fluorescence quantum yield and a blue shift in the emission maximum are observed.[1][2][3] This phenomenon allows for the real-time monitoring of structural transitions that expose hydrophobic surfaces, such as those occurring during protein folding, unfolding, subunit association, and aggregation.[4][5]

The binding mechanism is non-covalent, involving both hydrophobic interactions and electrostatic interactions between the negatively charged sulfonate group and positively charged amino acid residues on the protein surface.[6][7][8] This dual nature of interaction makes it a sensitive probe for detecting partially folded intermediates, like the "molten globule" state, which are often characterized by exposed hydrophobic clusters.[1]

These application notes provide a comprehensive overview of the principles, experimental protocols, and data interpretation for using this compound in the analysis of protein conformational changes.

Principle of Action